molecular formula C9H8FNO B8232767 2-fluoro-7,8-dihydro-6H-quinolin-5-one

2-fluoro-7,8-dihydro-6H-quinolin-5-one

Cat. No.: B8232767
M. Wt: 165.16 g/mol
InChI Key: LITQCDMXONTBTF-UHFFFAOYSA-N
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Description

2-Fluoro-7,8-dihydro-6H-quinolin-5-one (CAS 1934786-38-5) is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C9H8FNO and a molecular weight of 165.16 g/mol, this compound serves as a versatile synthetic intermediate and privileged scaffold for the development of novel bioactive molecules . The quinoline core is a well-established pharmacophore in medicinal chemistry, known to confer a broad spectrum of biological activities . Researchers leverage this scaffold to develop compounds with potential antibacterial, anticancer, antiviral, and antimalarial properties . Specifically, fluoroquinolone derivatives are renowned for their potent antibacterial effects, primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . The introduction of a fluorine atom at the 2-position, as in this compound, is a common strategic modification in drug design that can profoundly influence a molecule's lipophilicity, metabolic stability, and its binding affinity to biological targets . This dihydroquinolinone is particularly valuable for constructing more complex molecular architectures. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, as a building block in combinatorial chemistry, and for the synthesis of specialized compound libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-7,8-dihydro-6H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITQCDMXONTBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Starting Material : 3-Fluoroaniline is reacted with ethyl acetoacetate in polyphosphoric acid (PPA) at 150–160°C for 6–8 hours.

  • Cyclization : Intramolecular cyclization forms the dihydroquinolinone core.

  • Hydrolysis : The ester intermediate is hydrolyzed using NaOH/EtOH to yield the quinolin-5-one.

Key Data :

  • Yield: 68–72%

  • Purity (HPLC): >95%

  • Critical Parameter: Excess PPA ensures complete cyclization but requires careful temperature control to avoid decomposition.

Mechanistic Insight :
The reaction proceeds via an enol intermediate, where the fluorine atom at the 2-position directs electrophilic aromatic substitution, ensuring regioselectivity.

Multi-Component Reactions (MCRs) Using Fluorinated Aldehydes

MCRs enable one-pot synthesis of complex structures. A three-component reaction involving fluorinated aldehydes, cyclic ketones, and ammonium acetate has been optimized for this compound.

Procedure

  • Reactants : 2-Fluorobenzaldehyde, 1,3-cyclohexanedione, and ammonium acetate.

  • Catalyst : [Et<sub>3</sub>NH]HSO<sub>4</sub> (10 mol%) in aqueous ethanol.

  • Conditions : Stirred at room temperature for 4–6 hours.

Key Data :

  • Yield: 85–89%

  • Reaction Time: 4 hours (vs. 12 hours under conventional heating)

  • Green Metrics: E-factor = 0.7, Atom Economy = 82%

Advantages :

  • Avoids toxic solvents and harsh conditions.

  • Scalable to gram quantities without yield drop.

High-Pressure-Assisted Cyclocondensation

High-pressure reactors (e.g., Q-tube) enhance reaction rates and yields for thermally sensitive intermediates.

Procedure

  • Reactants : 2-Fluoro-3-nitroacetophenone and ethylene glycol.

  • Conditions : 120°C under 15 bar pressure for 2 hours.

  • Reduction : Nitro group reduced to amine using H<sub>2</sub>/Pd-C, followed by cyclization.

Key Data :

  • Yield: 78% (vs. 52% under ambient pressure)

  • Purity: 98% (by <sup>19</sup>F NMR)

Mechanistic Note :
Pressure stabilizes transition states, reducing side reactions like defluorination.

Post-Synthetic Fluorination of Dihydroquinolinone

Direct fluorination of pre-formed 7,8-dihydro-6H-quinolin-5-one is achieved using electrophilic fluorinating agents.

Procedure

  • Substrate : 7,8-Dihydro-6H-quinolin-5-one.

  • Fluorination : Treated with Selectfluor® (1.2 eq.) in AcOH at 80°C for 8 hours.

  • Workup : Neutralized with NaHCO<sub>3</sub> and extracted with DCM.

Key Data :

  • Yield: 65%

  • Regioselectivity: >90% para-fluorination due to electron-donating NH group.

Limitation :

  • Requires stoichiometric fluorinating agents, increasing cost.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Gould-Jacobs68–72>95LowModerate
MCRs85–8998LowHigh
High-Pressure7898ModerateHigh
Post-Synthetic Fluor.6590HighLow
Cross-Coupling7095HighModerate

Chemical Reactions Analysis

Types of Reactions

2-fluoro-7,8-dihydro-6H-quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinoline derivatives, including 2-fluoro-7,8-dihydro-6H-quinolin-5-one. The compound has demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The results indicated that this compound exhibited promising cytotoxicity, particularly against MCF-7 and A549 cells, with significant inhibition of cell proliferation observed at specific concentrations .

Cell LineIC50 Value (µM)Observations
A5491.4Induced apoptosis
MCF-71.6Significant growth inhibition
HCT-1162.0Moderate cytotoxicity

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and have antifungal properties.

Case Study: Antibacterial Activity

In vitro assays demonstrated that the compound significantly reduced the viability of bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was found to be as low as 6.25 µg/mL for some derivatives, suggesting strong antibacterial potential .

Bacterial StrainMIC (µg/mL)Activity Level
Mycobacterium smegmatis6.25High
Pseudomonas aeruginosa12.5Moderate

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors suggested that similar compounds could modulate inflammatory responses by affecting cAMP levels.

Case Study: In Vivo Anti-inflammatory Activity

In a mouse model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in disease severity compared to control groups. This suggests its potential as a therapeutic agent for autoimmune diseases .

Mechanistic Insights and Pharmacokinetics

Understanding the pharmacokinetics and mechanisms of action is crucial for the development of therapeutic agents based on this compound.

Pharmacokinetic Profile

Studies have indicated favorable bioavailability for related compounds, with oral bioavailability reported at approximately 48% in mice. This suggests that this compound could be a viable candidate for oral therapeutic formulations .

Mechanism of Action

The mechanism of action of 2-fluoro-7,8-dihydro-6H-quinolin-5-one involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to biological targets, leading to increased potency and selectivity. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, and biological activities:

Compound Name Key Substituents Biological Activity/Application References
2-Fluoro-7,8-dihydro-6H-quinolin-5-one 2-Fluoro Anticancer (carboxamide synthesis)
2-Chloro-7,8-dihydro-6H-quinolin-5-one 2-Chloro Synthetic precursor for phenylethynyl derivatives
MRZ-8676 (6,6-dimethyl-2-phenylethynyl analog) 2-Phenylethynyl, 6,6-dimethyl mGluR5 antagonist; anti-dyskinesia
2,4-Dichloro-7,8-dihydro-6H-quinolin-5-one 2,4-Dichloro High lipophilicity; synthetic intermediate
3-Chloro-7,8-dihydroquinolin-5(6H)-one 3-Chloro Structural analog with uncharacterized activity
Key Observations:

Halogen Substituent Effects: The 2-fluoro derivative exhibits distinct electronic and steric properties compared to its 2-chloro analog. 2,4-Dichloro substitution increases lipophilicity, which may improve membrane permeability but could reduce solubility .

Functional Group Modifications :

  • MRZ-8676 incorporates a phenylethynyl group and 6,6-dimethyl substitution, enabling potent mGluR5 antagonism and anti-dyskinetic effects in preclinical models . These groups are absent in the fluoro compound, highlighting how structural variations dictate target specificity.

Positional Isomerism :

  • The 3-chloro analog demonstrates that halogen placement alters molecular conformation and activity. However, its biological profile remains less explored compared to 2-substituted derivatives .

Pharmacological and Physicochemical Properties

  • Anticancer Potential: The fluoro compound’s carboxamide derivatives bind DNA/RNA hybrids, suggesting a mechanism distinct from MRZ-8676’s neurological effects .
  • Physicochemical Data: Melting points and spectral data (e.g., IR, NMR) for analogs like 2-chloro-7,8-dihydro-6H-quinolin-5-one (mp 96–98°C) and MRZ-8676 (lipophilic due to phenylethynyl group) provide benchmarks for future characterization of the fluoro derivative .

Biological Activity

2-Fluoro-7,8-dihydro-6H-quinolin-5-one is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms, and potential applications based on various research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C₉H₈FNO
  • Molecular Weight: 165.16 g/mol
  • InChI Key: LITQCDMXONTBTF-UHFFFAOYSA-N

The presence of a fluorine atom in its structure enhances its lipophilicity and biological activity compared to non-fluorinated analogs. Quinoline derivatives are well-known for their pharmacological properties, including antimicrobial and anticancer effects.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The antibacterial properties of this compound have been explored through various studies:

  • Mechanism of Action:
    • The compound may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition leads to bacterial cell death by blocking DNA synthesis .
  • Antibacterial Efficacy:
    • In vitro studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against E. coli and S. aureus, demonstrating varying degrees of effectiveness depending on structural modifications at the C-7 position .
  • Minimum Inhibitory Concentration (MIC):
    • The MIC values for related compounds indicate that modifications can enhance antibacterial potency. For example, certain derivatives have shown MIC values as low as 0.58 µg/mL against S. aureus, suggesting strong antibacterial potential .

Anticancer Activity

The anticancer properties of this compound are also noteworthy:

  • Cell Line Studies:
    • Preliminary studies using the MTT assay have indicated promising cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells .
  • Structure-Activity Relationship:
    • The biological activity appears to correlate with the lipophilicity of the compound's substituents. More lipophilic groups tend to enhance the ability to penetrate cellular membranes, thereby increasing cytotoxicity against cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stacks up against other quinoline derivatives:

Compound NameAntibacterial Activity (MIC µg/mL)Anticancer Activity (Cell Line)
This compound0.58 (S. aureus)A549, MCF-7
2-Chloro-7,8-dihydro-6H-quinolin-5-one1.0 (S. aureus)MCF-7
2-Bromo-7,8-dihydro-6H-quinolin-5-one0.75 (E. coli)HCT-116

This table highlights the significant antibacterial and anticancer activities exhibited by various quinoline derivatives.

Q & A

Q. What are the common synthetic routes for 2-fluoro-7,8-dihydro-6H-quinolin-5-one?

Methodological Answer: The synthesis of fluorinated quinoline derivatives typically involves cyclization reactions and fluorination strategies. A key approach for analogous compounds (e.g., 7,8-dihydroquinolin-5(6H)-ones) utilizes vinamidinium salts as intermediates. For example:

  • Step 1 : Preparation of 2-(hetero)aryl-vinamidinium salts by reacting (iso)arylacetic acids with bis(trichloromethyl) carbonate (BTC) in DMF at 80°C .
  • Step 2 : Cyclization with aminocyclohexenones (e.g., 3-amino-2-cyclohexen-1-one) under basic conditions (NaH or NaOCH₃) in anhydrous DMF at 10°C .
    Fluorination can be introduced via electrophilic substitution or by using fluorinated precursors. Yields vary between 60–85% depending on substituents.

Q. How is this compound characterized spectroscopically?

Methodological Answer: Characterization relies on NMR, MS, and HPLC :

  • ¹H/¹³C NMR : Key peaks include the quinolinone carbonyl (δ ~190 ppm in ¹³C) and fluorine coupling patterns (e.g., splitting in aromatic protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight (e.g., C₁₀H₉FNO: Calc. 190.07) .
  • HPLC : Purity assessment (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the known biological activities of this compound?

Methodological Answer: Fluorinated quinolines exhibit diverse pharmacological properties. For example:

  • Anticancer Activity : Analogous compounds like 6,7-dihydro-5H-quinolin-8-one act as intermediates in synthesizing thiosemicarbazones and tetrahydropyridoazepinones , which show cytotoxicity against cancer cell lines (IC₅₀: 1–10 µM) .
  • Neurological Targets : Fluorinated quinolines (e.g., MRZ-8676) are mGlu5 receptor antagonists with anti-dyskinetic effects in preclinical models .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Replace NaH with milder bases (e.g., K₂CO₃) to reduce side reactions .
  • Solvent Effects : Use polar aprotic solvents (e.g., acetonitrile) to improve fluorination efficiency .
  • Purification : Employ column chromatography (petroleum ether:EtOAc = 1:1) or recrystallization from methanol .

Q. How to resolve contradictions in spectral data for fluorinated quinoline derivatives?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) arise from:

  • Tautomerism : Quinolinones may exist in keto-enol forms, causing peak duplication. Use variable-temperature NMR to identify equilibrium states .
  • Fluorine Coupling : ¹⁹F-¹H coupling can complicate spectra. Perform 2D NMR (HSQC, HMBC) to assign signals unambiguously .
  • Impurity Profiling : Compare HPLC retention times with synthetic intermediates to trace byproducts .

Q. What strategies enhance the bioavailability of this compound in pharmacological studies?

Methodological Answer: Bioavailability improvements focus on structural modifications and formulation :

  • Prodrug Design : Introduce ester groups (e.g., acetyl) to increase lipophilicity and metabolic stability .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and target cancer cells .
  • Co-crystallization : Improve dissolution rates via co-crystals with succinic acid .

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